Home > Products > Screening Compounds P93614 > TRAF6 Control Peptide Trifluoroacetate
TRAF6 Control Peptide Trifluoroacetate - 852690-80-3

TRAF6 Control Peptide Trifluoroacetate

Catalog Number: EVT-6428466
CAS Number: 852690-80-3
Molecular Formula: C141H233F3N34O44
Molecular Weight: 3165.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

CD40-TRAF2,3 Blocking Peptide

  • Compound Description: This cell-permeable peptide specifically inhibits the interaction between CD40 and TRAF2,3, disrupting downstream signaling. Studies demonstrate its ability to reduce inflammation and neuronal loss after ischemia/reperfusion injury in the retina. [] It effectively impairs the upregulation of pro-inflammatory molecules like ICAM-1 and CXCL1 in various cell types, including retinal endothelial cells and Müller cells. [] Importantly, unlike CD40-TRAF6 blocking peptides, this peptide does not appear to hinder the control of the opportunistic pathogen Toxoplasma gondii in the retina, suggesting a potentially safer profile for inflammatory diseases. []

CD40-TRAF6 Blocking Peptide

  • Compound Description: This cell-permeable peptide disrupts the interaction between CD40 and TRAF6, effectively inhibiting downstream signaling cascades. [, ] While demonstrating efficacy in diminishing inflammation in models like ischemia/reperfusion-induced retinopathy, it also impairs the control of opportunistic pathogens like Toxoplasma gondii in the retina. [] This suggests that while blockade of CD40-TRAF6 signaling holds therapeutic potential, it may also increase susceptibility to infections. []

PEP-NASP Peptide

  • Compound Description: PEP-NASP is a selective TRAF6-blocking peptide. [] It ameliorates house dust mite (HDM)-induced asthma in mice, reducing airway hyperresponsiveness, mucus production, and allergen-specific IgE production. []

TRAF6 Dominant Negative Peptides

  • Compound Description: These peptides function as dominant negatives by interfering with the TRAF6-C domain, a region crucial for its unique biological function and distinct from other TRAF proteins. [, ] They demonstrate efficacy in inhibiting multiple myeloma cell proliferation and osteoclast formation, highlighting their potential as therapeutic agents for multiple myeloma and associated bone loss. [, ] Mechanistically, they suppress critical signaling pathways including NF-κB, JNK, and AKT. [, ]

TRAF6 Decoy Peptides

  • Compound Description: These peptides mimic the TRAF6 interaction domain with CD40 and RANKL, effectively disrupting their binding to TRAF6. [] When combined with CD40 decoy peptides, they demonstrate enhanced efficacy in inducing apoptosis in multiple myeloma tumor cells. [] Additionally, they inhibit osteoclast formation and reduce NF-κB activation, highlighting their potential in treating multiple myeloma and associated bone destruction. []

GPA Peptide (Gly-Pro-Ala)

  • Compound Description: Isolated from fish skin gelatin hydrolysate, GPA exhibits anti-inflammatory and antioxidant effects in models of inflammatory bowel disease (IBD). [] It alleviates DSS-induced colitis in mice by reducing weight loss, disease activity, and colonic damage. [] Additionally, GPA suppresses pro-inflammatory cytokine production, oxidative stress markers, and maintains tight junction integrity in intestinal epithelial cells. []
  • Relevance: While GPA itself doesn't directly target TRAF6, it exerts its effects by modulating Nur77, a protein that interacts with TRAF6. [] This modulation promotes Nur77 translocation to mitochondria, where it interacts with TRAF6 and p62 to induce autophagy, ultimately contributing to GPA's protective effects in IBD. [] Although structurally distinct from TRAF6 Control Peptide Trifluoroacetate, GPA's mechanism highlights the interconnectedness of TRAF6 with other signaling pathways and cellular processes, offering insights into potential indirect modulation strategies.
Overview

TRAF6 Control Peptide Trifluoroacetate, also known as Cys(Npys)-(Arg)9 Trifluoroacetate, is a synthetic peptide that plays a significant role in various biological processes, particularly in immune responses and cellular signaling. This peptide is derived from the Tumor Necrosis Factor Receptor-Associated Factor 6, which is crucial for mediating inflammatory responses and regulating immune system functions. The trifluoroacetate form enhances its solubility and stability, making it suitable for scientific applications.

Source
The TRAF6 Control Peptide is synthesized using solid-phase peptide synthesis techniques, which involve the sequential addition of amino acids to a growing peptide chain anchored to a solid support. This method ensures high purity and yields of the desired peptide.

Classification
TRAF6 Control Peptide is classified as a synthetic peptide and falls under the category of bioactive compounds used in research related to immunology and cellular signaling pathways.

Synthesis Analysis

Methods

The synthesis of Cys(Npys)-(Arg)9 Trifluoroacetate typically employs solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the efficient assembly of peptides by protecting amino groups during the synthesis process.

Technical Details

  1. Solid-Phase Peptide Synthesis: The process begins with the attachment of the first amino acid to a resin. Each subsequent amino acid is added after deprotecting the Fmoc group.
  2. Coupling Reactions: Coupling agents such as HATU (1-Hydroxy-7-azabenzotriazole) are often used to facilitate the formation of peptide bonds.
  3. Cleavage and Purification: After synthesis, the peptide is cleaved from the resin using trifluoroacetic acid, followed by purification through high-performance liquid chromatography.
Molecular Structure Analysis

Structure

The molecular structure of Cys(Npys)-(Arg)9 Trifluoroacetate features a cysteine residue protected by an Npys (N-(2-pyridyldithio) succinimide) group and multiple arginine residues. The trifluoroacetate moiety enhances solubility.

Data

  • Molecular Formula: C₁₈H₂₃F₃N₆O₄S
  • Molecular Weight: Approximately 445.47 g/mol
  • Structural Features: The presence of sulfur in cysteine allows for redox reactions, while arginine contributes to positive charge interactions with negatively charged biological molecules.
Chemical Reactions Analysis

Reactions

Cys(Npys)-(Arg)9 Trifluoroacetate can participate in several chemical reactions:

  1. Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds.
  2. Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol.
  3. Substitution: The Npys group can be removed under mild reducing conditions to expose the free thiol group of cysteine.

Technical Details

  • Common Reagents:
    • Oxidation: Hydrogen peroxide or iodine.
    • Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
    • Substitution: Mild reducing agents like mercaptoethanol.
Mechanism of Action

The mechanism of action for Cys(Npys)-(Arg)9 Trifluoroacetate involves its interaction with negatively charged biological molecules such as nucleic acids and cell membranes. The arginine residues enhance binding affinity, while the Npys-protected cysteine can be selectively deprotected to form disulfide bonds, which are crucial for protein structure and function. This mechanism underscores its potential as a tool in studying protein-protein interactions and cellular signaling pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white powder or crystalline solid.
  • Solubility: Highly soluble in water and organic solvents due to the trifluoroacetate group.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to oxidation.
  • Reactivity: Exhibits reactivity typical of thiols and can participate in redox reactions.

Relevant Data or Analyses

The trifluoroacetate salt form enhances solubility and stability, facilitating its use in various applications including biochemical assays and therapeutic research.

Applications

Cys(Npys)-(Arg)9 Trifluoroacetate has several scientific uses:

  1. Research Tool: Used in studies involving protein-protein interactions, particularly those related to immune signaling pathways.
  2. Therapeutic Development: Potential applications in drug design targeting TRAF6-related pathways in diseases such as cancer and autoimmune disorders.
  3. Biochemical Assays: Employed in assays to investigate cellular responses to stimuli that activate TRAF6-mediated signaling pathways.

This detailed analysis highlights the significance of TRAF6 Control Peptide Trifluoroacetate in scientific research, particularly within immunology and cellular biology contexts. Its unique properties and mechanisms make it a valuable compound for advancing our understanding of complex biological systems.

Introduction to TRAF6 Signaling Context

Role of TRAF6 in Immune and Inflammatory Pathways

Tumor necrosis factor receptor-associated factor 6 (TRAF6) serves as a critical signaling node in diverse physiological and pathological processes. This adaptor protein regulates immune responses through its unique position at the intersection of multiple receptor systems, including:

  • Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) pathways: TRAF6 transduces signals from innate immune receptors to downstream transcription factors, initiating pro-inflammatory cytokine production during pathogen recognition [3].
  • TNFR superfamily members: CD40, RANK, and OX40 signaling depends on TRAF6 for lymphocyte activation, osteoclast differentiation, and costimulatory functions [3] [9].
  • T-cell receptor (TCR) and costimulatory complexes: TRAF6 integrates signals from CD28 and ICOS to modulate T follicular helper (TFH) cell differentiation and germinal center formation [9].

The epithelial immune microenvironment (EIME) represents a specialized context where TRAF6 coordinates cross-talk between epithelial cells and immune cells. In psoriasis, epithelial TRAF6 drives IL-17-mediated inflammation through NF-κB and MAPK pathways, with genetic studies revealing that multiple psoriasis susceptibility genes (ACT1, A20, ABIN1, IL-36Ra) encode key players in TRAF6 signaling networks [1]. Similarly, in T-cell biology, the OX40-TRAF6 axis promotes cytotoxic T-lymphocyte antigen-4 (CTLA-4) degradation via lysosomal pathways, thereby enhancing CD8+ T-cell antitumor immunity [7].

Table 1: TRAF6-Dependent Signaling Pathways in Immune Regulation

Receptor SystemKey EffectorsBiological OutcomeValidation Model
TLR/IL-1RIRAK1/4, MyD88NF-κB/MAPK activation, proinflammatory cytokinesTRAF6 KO macrophages [2] [3]
CD40/OX40 (TNFR)TAK1, IKK complexB-cell maturation, CTLA-4 turnoverOX40 agonist studies [7] [9]
TCR/CD28PI3K, TBK1TFH differentiation, germinal center formationConditional TRAF6 KO T cells [9]
IL-17RACT1, NF-κBEpithelial inflammation (psoriasis)Keratinocyte-specific TRAF6 expression [1]

TRAF6 as a Ubiquitin E3 Ligase in Cellular Signaling Networks

TRAF6 possesses a RING finger domain conferring E3 ubiquitin ligase activity, enabling it to catalyze K63-linked polyubiquitination – a non-degradative modification critical for signalosome assembly. Key mechanisms include:

  • Autoubiquitination: TRAF6 self-assembles K63-polyubiquitin chains that recruit TAK1 via TAB2/3 adaptors, forming the TAB1/TAK1/TAB2/3 complex essential for IKK activation [3].
  • Substrate ubiquitination: TRAF6 directly ubiquitinates IRAK1, IRAK4, and MyD88 in TLR pathways, creating scaffolds for downstream kinase activation [2].
  • Compensatory networks: When TRAF6's E3 activity is compromised, Pellino E3 ligases (Pellino1/2) generate K63-ubiquitin chains to maintain IL-1 signaling, demonstrating functional redundancy [2].

Contrary to established models, genetic evidence reveals that TRAF6's catalytic activity is dispensable for certain functions. Knock-in mice expressing the E3 ligase-dead TRAF6[L74H] mutant exhibit normal bone development and partially intact TLR signaling, while TRAF6/Pellino1/Pellino2 triple-knockout cells show complete ablation of IL-1-induced ubiquitination [2]. This functional plasticity enables TRAF6 to participate in disease contexts through both enzymatic and scaffolding roles:

  • Cardiac hypertrophy: Pressure overload induces reactive oxygen species (ROS)-dependent TRAF6 auto-ubiquitination, facilitating TAK1 binding and activation. Cardiac-specific TRAF6 overexpression exacerbates hypertrophy, while knockout mice show attenuated pathology [4].
  • Neurodegeneration: TRAF6 interacts with cellular prion protein (PrPC), promoting its redistribution into p62/SQSTM1-positive aggresomes – a process requiring intact E3 activity [5].

Table 2: Catalytic vs. Non-Catalytic Functions of TRAF6

Functional DomainMechanismBiological ImpactKey Evidence
RING domain (E3 ligase)K63-linked ubiquitinationSignalosome assembly (TAK1 recruitment)In vitro ubiquitination assays [2] [3]
TRAF-C domainReceptor binding (CD40, RANK)Receptor proximal signalingCo-IP/mass spectrometry [3] [7]
Zinc finger domainSubstrate recognitionPathological cardiac remodelingTRAF6-Tg heart histology [4]
Coiled-coil (TRAF-N)Oligomerizationc-Src activation, tyrosine phosphorylationTruncation mutants [3]

Rationale for TRAF6 Control Peptide Design in Mechanistic Studies

TRAF6 control peptides (including trifluoroacetate formulations) serve as precise molecular tools to dissect these complex signaling networks. Their design rationale incorporates:

  • Binding interface disruption: Peptides mimicking TRAF6 interaction motifs competitively inhibit endogenous protein complexes. The TRAF6-TRAF domain (288-530 aa) binds CTLA-4 cytoplasmic tail (183-223 aa) – a interface disrupted by peptides blocking ubiquitination and degradation [7].
  • Pathway-specific interrogation: Unlike broad kinase inhibitors, TRAF6 peptides selectively target:
  • TBK1 recruitment by ICOS (critical for TFH maturation) [9]
  • PrPC insolubilization in prion disorders [5]
  • ROS-induced TRAF6 auto-ubiquitination in cardiac hypertrophy [4]
  • Conserved motif exploitation: Viral proteins (e.g., HCV core protein) co-opt TRAF6-binding sequences; peptide inhibitors derived from endogenous regulators like SRA exploit this evolutionary constraint [3] [6].

In autoimmune research, peptides disrupting thymic epithelial TRAF6-RelB signaling prevent defective negative selection – a root cause of autoreactive T-cell escape [8]. Similarly, prion studies utilize TRAF6 peptides to modulate PrPC solubility and aggresome formation, modeling early events in conformational diseases [5].

Table 3: Experimental Applications of TRAF6 Control Peptides

Targeted InteractionPeptide Design StrategyValidated OutcomeStudy Context
CTLA-4 ubiquitinationTRAF6-binding motif (183-223 aa) of CTLA-4Stabilized CTLA-4 expressionT-cell antitumor activity [7]
ICOS-TBK1 signalingTRAF-mimicking motif of ICOSImpaired TFH maturationGerminal center formation [9]
PrPC aggregationTRAF6-interacting PrPC sequencesReduced aggresome formationPrion protein solubility [5]
TAK1 recruitmentTRAF6 oligomerization domainBlocked NF-κB activationCardiac hypertrophy models [4]

Properties

CAS Number

852690-80-3

Product Name

TRAF6 Control Peptide Trifluoroacetate

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C141H233F3N34O44

Molecular Weight

3165.6 g/mol

InChI

InChI=1S/C139H232N34O42.C2HF3O2/c1-63(2)48-86(158-125(200)91(53-68(11)12)162-135(210)107(71(17)18)170-117(192)81(29)150-132(207)100-41-37-47-173(100)138(213)95(54-69(13)14)164-126(201)89(51-66(7)8)156-113(188)79(27)151-134(209)106(70(15)16)169-116(191)80(28)145-109(184)73(21)141)120(195)146-75(23)111(186)155-88(50-65(5)6)124(199)159-87(49-64(3)4)121(196)152-82(30)137(212)172-46-36-42-101(172)133(208)153-84(43-44-104(180)181)119(194)168-98(61-176)130(205)149-78(26)114(189)165-96(59-174)118(193)143-58-103(179)144-74(22)110(185)166-97(60-175)129(204)148-76(24)112(187)157-94(57-105(182)183)122(197)147-77(25)115(190)167-99(62-177)131(206)171-108(72(19)20)136(211)163-93(56-102(142)178)128(203)161-92(55-83-38-32-31-33-39-83)127(202)160-90(52-67(9)10)123(198)154-85(139(214)215)40-34-35-45-140;3-2(4,5)1(6)7/h31-33,38-39,63-82,84-101,106-108,174-177H,34-37,40-62,140-141H2,1-30H3,(H2,142,178)(H,143,193)(H,144,179)(H,145,184)(H,146,195)(H,147,197)(H,148,204)(H,149,205)(H,150,207)(H,151,209)(H,152,196)(H,153,208)(H,154,198)(H,155,186)(H,156,188)(H,157,187)(H,158,200)(H,159,199)(H,160,202)(H,161,203)(H,162,210)(H,163,211)(H,164,201)(H,165,189)(H,166,185)(H,167,190)(H,168,194)(H,169,191)(H,170,192)(H,171,206)(H,180,181)(H,182,183)(H,214,215);(H,6,7)/t73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,106-,107-,108-;/m0./s1

InChI Key

HIHXYCJLPLYXGX-BVYNIWOBSA-N

SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)N.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.